molecular formula C9H6Br2FN3 B1393185 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240579-91-2

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B1393185
M. Wt: 334.97 g/mol
InChI Key: WRGWUOBZEYTPMP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole (DBFMT) is an organobromine compound and a member of the triazole family. It is a versatile molecule that has been used in a variety of scientific applications, such as drug synthesis, material science, and biochemistry. DBFMT has shown promise in a number of areas due to its unique chemical and physical properties. In

Scientific Research Applications

1. NMR Spectroscopy and Molecular Structure Studies

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole derivatives are used in NMR spectroscopy. These derivatives, containing a 2-fluorophenyl substituent, exhibit long-range fluorine-proton and fluorine-carbon coupling. This is crucial for understanding the spatial proximity of these nuclei in molecular structures, as confirmed by X-ray analysis and NOE difference spectroscopy (Kane et al., 1995).

2. Synthesis and Physical-Chemical Properties

The synthesis and investigation of the physical-chemical properties of 3,5-dibromo-1,2,4-triazole derivatives are a significant area of research. These compounds, such as 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols, have been synthesized and analyzed for their elemental structure and physical properties, contributing to our understanding of this class of compounds (Bihdan & Parchenko, 2018).

3. Anticonvulsant Activity

Some 1,2,4-triazole derivatives exhibit anticonvulsant activities. For example, certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles act as selective antagonists of strychnine-induced convulsions. This suggests their potential use in the treatment of conditions like spasticity, highlighting their relevance in medical research (Kane et al., 1994).

4. Biological Activity in Veterinary Medicine

In veterinary medicine, 1,2,4-triazole derivatives show promise. Studies involving these compounds, like 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, indicate their antimicrobial and antifungal effects, essential for treating fungal diseases in animals (Ohloblina, Bushuieva & Parchenko, 2022).

5. Applications in Materials Chemistry

These compounds are also crucial in materials chemistry, particularly in synthesizing dibromo-triazoles and their amino derivatives. These functional materials, synthesized from 1H-1,2,4-triazole using various brominating agents, are important in medicinal chemistry and bio-conjugation (Yu et al., 2014).

6. Versatile Synthesis for Chemical Research

The versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles from compounds like 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole is another area of interest. This demonstrates the adaptability of these compounds in chemical synthesis, furthering research in this field (Zumbrunn, 1998).

properties

IUPAC Name

3,5-dibromo-1-[(2-fluorophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWUOBZEYTPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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